molecular formula C6H8ClF3N2O2 B1521312 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea CAS No. 1152566-19-2

1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

Cat. No. B1521312
CAS RN: 1152566-19-2
M. Wt: 232.59 g/mol
InChI Key: MWWZRXPYACBMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea (TFCU) is an organic compound used in scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in methanol and ethanol. TFCU is a derivative of urea and is used as a reagent in various laboratory experiments. It is also used as a catalyst in the synthesis of various compounds.

Scientific Research Applications

Crystal Structure Analysis

  • Crystallography of Related Compounds : Studies have investigated the crystal structures of various urea compounds, providing insights into their molecular conformations and interactions. For example, the research on 1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea demonstrates how different urea compounds' molecular structures are influenced by intra- and intermolecular interactions (Shengjiao Yan et al., 2007).

Insecticide Development

  • Insecticidal Properties : Research into the insecticidal properties of similar urea compounds has been conducted. For instance, compounds like 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea have been studied for their unique mode of action in pest control, demonstrating the potential of urea compounds in agricultural applications (R. Mulder et al., 1973).

Antibacterial and Antifungal Activities

  • Antimicrobial Applications : Some urea derivatives exhibit significant antibacterial and antifungal activities. A study on N-(4-chloro-2-trifluoroacetyl phenyl) - aminothiazole derivatives, related to the target compound, highlights their potential in developing new antimicrobial agents (K. Sujatha et al., 2019).

Molecular Interactions and Stability

  • Hydrogen Bonding and Stability : Studies have explored how different urea compounds interact with other molecules through hydrogen bonding, which is crucial for understanding their stability and reactivity. For instance, research on 1,3-bis(4-nitrophenyl)urea interactions with various anions provides insights into the stability of these compounds in different environments (M. Boiocchi et al., 2004).

Chemical Synthesis and Reactions

  • Chemical Synthesis Techniques : The synthesis and reactions of related urea compounds have been extensively studied, providing methods for creating various urea derivatives with potential applications in different fields. For instance, reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate offer insights into the synthesis of complex urea structures (E. P. Papadopoulos, 1984).

Catalytic and Organocatalytic Applications

  • Catalysis in Chemical Reactions : Urea compounds are being explored for their catalytic properties in various chemical reactions. Studies on tris-ureas as organocatalysts, for example, demonstrate the versatility and efficiency of these compounds in facilitating chemical transformations (M. Bera et al., 2015).

properties

IUPAC Name

2-chloro-N-(2,2,2-trifluoroethylcarbamoyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF3N2O2/c1-3(7)4(13)12-5(14)11-2-6(8,9)10/h3H,2H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWZRXPYACBMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)NCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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